(E)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a tetrahydrothiophene moiety, and a thiophene-substituted acrylamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step often involves the synthesis of the piperidine intermediate. This can be achieved through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.
Introduction of the Tetrahydrothiophene Moiety: The tetrahydrothiophene group is introduced via a nucleophilic substitution reaction, where a halogenated thiophene derivative reacts with the piperidine intermediate.
Acrylamide Formation: The final step involves the formation of the acrylamide group. This is typically achieved through the reaction of the piperidine-thiophene intermediate with an acrylamide derivative under basic conditions to ensure the (E)-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and tetrahydrothiophene moieties, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acrylamide group, converting it to the corresponding amine.
Substitution: The piperidine and thiophene rings can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation may involve alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, research focuses on its potential therapeutic applications. Studies may investigate its efficacy and safety as a treatment for various diseases, including its mechanism of action at the molecular level.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties may lend themselves to applications in materials science or chemical manufacturing.
Mechanism of Action
The mechanism of action of (E)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context and the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide: Lacks the (E)-configuration, which may affect its biological activity.
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring, potentially altering its chemical and biological properties.
Uniqueness
The (E)-configuration of (E)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a key feature that distinguishes it from similar compounds. This configuration can significantly influence its interaction with biological targets and its overall pharmacological profile. Additionally, the presence of both tetrahydrothiophene and thiophene rings provides a unique combination of electronic and steric properties that can be exploited in various applications.
Properties
IUPAC Name |
(E)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS2/c20-17(4-3-16-2-1-10-22-16)18-12-14-5-8-19(9-6-14)15-7-11-21-13-15/h1-4,10,14-15H,5-9,11-13H2,(H,18,20)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEJONNCKZFGFY-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.